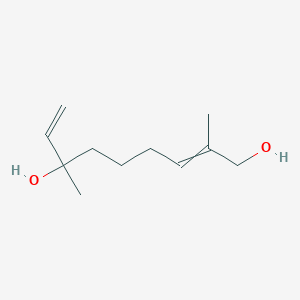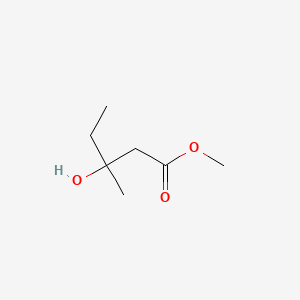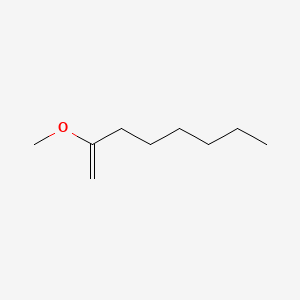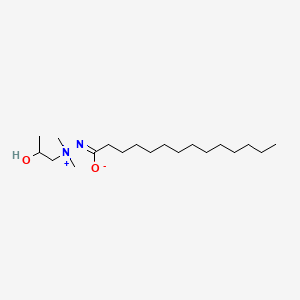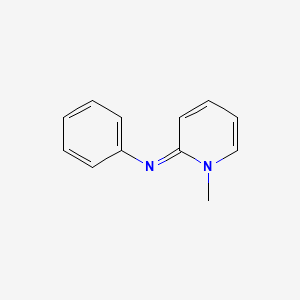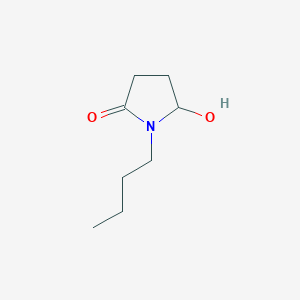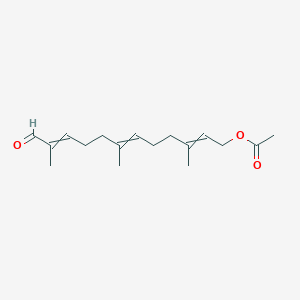
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate is a chemical compound known for its unique structure and properties.
Métodos De Preparación
The synthesis of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate involves several steps. One common synthetic route includes the esterification of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate can be compared with other similar compounds such as:
3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid: This compound has a similar structure but lacks the acetate group, leading to different chemical properties and reactivity.
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate:
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl palmitate: Another ester with a different fatty acid chain, used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40266-21-5 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3,7,11-trimethyl-12-oxododeca-2,6,10-trienyl) acetate |
InChI |
InChI=1S/C17H26O3/c1-14(8-6-10-16(3)13-18)7-5-9-15(2)11-12-20-17(4)19/h7,10-11,13H,5-6,8-9,12H2,1-4H3 |
Clave InChI |
LRIUGFZTYQJCLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




